2-Methanesulfonylpyridin-4-amine hydrochloride
Overview
Description
“2-Methanesulfonylpyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C6H9ClN2O2S and a molecular weight of 208.67 g/mol . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 208.67 g/mol .
Scientific Research Applications
Synthesis of Chiral Nonracemic Amines
A key application of 2-methanesulfonylpyridin-4-amine hydrochloride in scientific research is in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. This process involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, to achieve N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with inversion of configuration. The method provides a route to optically pure and meso triamine ligands having two pyridine rings in stereochemically pure form, showcasing the compound's utility in synthesizing complex chiral molecules (Uenishi et al., 2004).
Modular Synthesis of β-Organochalcogeno Amines
This compound is utilized in the modular synthesis of chiral β-organochalcogeno amines. These compounds are synthesized from chiral aminoalkyl β-methanesulfonate hydrochlorides through nucleophilic displacement, highlighting its role in the formation of structurally diverse organochalcogeno compounds. This demonstrates the compound's versatility in synthetic organic chemistry, particularly in the synthesis of molecules with potential biological activities (Revanna et al., 2015).
Reductive Deamination of Aromatic Amines
Another significant application of this compound is in the reductive deamination (hydrodeamination) of aromatic amines. This process involves the amination of arylamine methanesulfonamides, leading to the efficient and convenient conversion of aromatic amines to their deaminated counterparts. The method is noted for its high yield and compatibility with various functional groups, showcasing the compound's utility in the selective modification of aromatic amines (Wang & Guziec, 2001).
Pharmaceutical Process Development
This compound is also involved in pharmaceutical process development, as seen in the large-scale preparation of specific methanesulfonic acid salts. This application highlights its role in the synthesis and purification of pharmaceutical intermediates, underlining the compound's importance in the pharmaceutical manufacturing sector (Shi et al., 2015).
Zinc-Mediated Carbon−Carbon Coupling Reaction
The compound finds application in zinc-mediated carbon−carbon coupling reactions. The metalation of related structures with dimethylzinc gives rise to new complexes, which under thermal decomposition lead to the evolution of methane and the formation of novel amine compounds. This showcases its utility in facilitating metal-mediated synthetic transformations for constructing complex organic molecules (Westerhausen et al., 2001).
Properties
IUPAC Name |
2-methylsulfonylpyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-11(9,10)6-4-5(7)2-3-8-6;/h2-4H,1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLUXGZIDYUGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-54-8 | |
Record name | 4-Pyridinamine, 2-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methanesulfonylpyridin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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